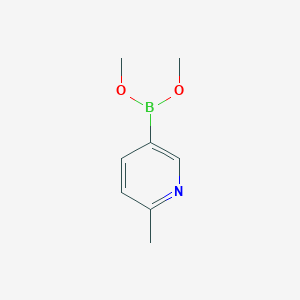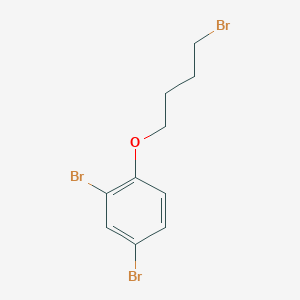
2,4-Dibromo-1-(4-bromobutoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-1-(4-bromobutoxy)benzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by the presence of two bromine atoms on the benzene ring and an additional bromine atom on the butoxy side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(4-bromobutoxy)benzene typically involves the bromination of a suitable precursor. One common method is the reaction of 2,4-dibromophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate in acetone. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the butoxy group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
2,4-Dibromo-1-(4-bromobutoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring and the butoxy side chain can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing the bromine atoms.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include hydrogenated benzene derivatives with fewer bromine atoms.
科学的研究の応用
2,4-Dibromo-1-(4-bromobutoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dibromo-1-(4-bromobutoxy)benzene depends on its interaction with molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms can form halogen bonds with amino acid residues, leading to changes in enzyme activity. The butoxy side chain may also interact with hydrophobic pockets in proteins, further influencing the compound’s effects.
類似化合物との比較
Similar Compounds
2,4-Dibromo-1-(2-bromophenoxy)benzene: Similar structure but with a different substitution pattern on the benzene ring.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of butoxy groups.
4-Bromobutyl phenyl ether: Similar side chain but lacks the additional bromine atoms on the benzene ring.
Uniqueness
2,4-Dibromo-1-(4-bromobutoxy)benzene is unique due to the presence of both bromine atoms on the benzene ring and the butoxy side chain
特性
IUPAC Name |
2,4-dibromo-1-(4-bromobutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br3O/c11-5-1-2-6-14-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULSCBENCJDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)



![[1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)
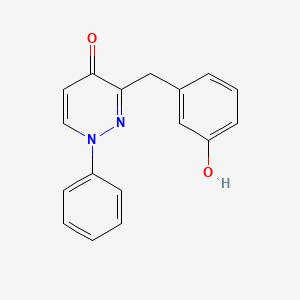
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
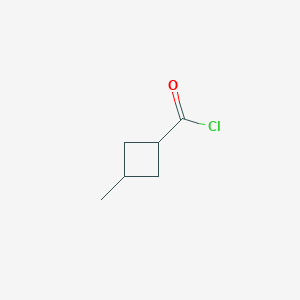
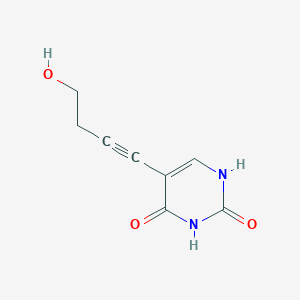
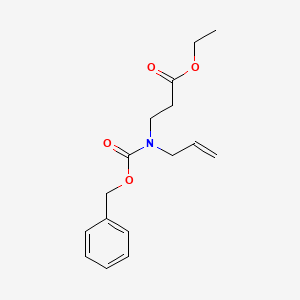
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
